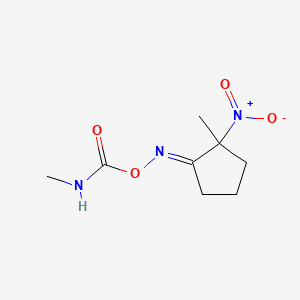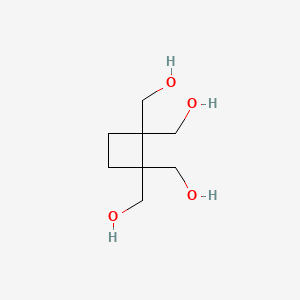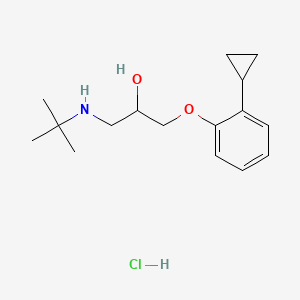
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of o-cyclopropylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(o-cyclopropylphenoxy)-1,2-epoxypropane.
Amination: The intermediate is then reacted with tert-butylamine under controlled conditions to yield 1-(tert-butylamino)-3-(o-cyclopropylphenoxy)-2-propanol.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents ensures the production of a high-quality product. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action helps in the management of cardiovascular conditions by reducing the workload on the heart and improving blood flow.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-blocker used in the treatment of hypertension and arrhythmias.
Atenolol: A selective beta-blocker with similar therapeutic applications.
Metoprolol: A beta-blocker commonly used for managing cardiovascular diseases.
Uniqueness
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the cyclopropyl group and the tert-butylamino moiety contributes to its selectivity and potency as a beta-blocker. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Propriétés
Numéro CAS |
27325-20-8 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-cyclopropylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-10-13(18)11-19-15-7-5-4-6-14(15)12-8-9-12;/h4-7,12-13,17-18H,8-11H2,1-3H3;1H |
Clé InChI |
MCILYEPREBVRTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
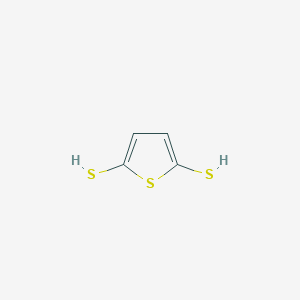

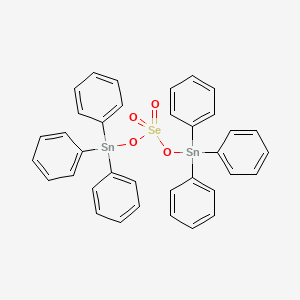
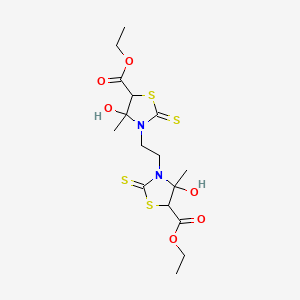
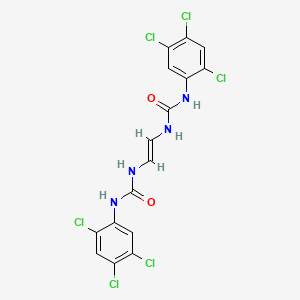

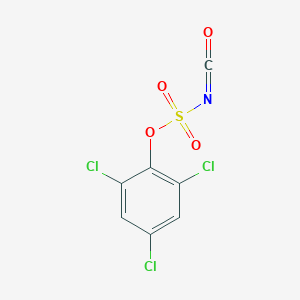
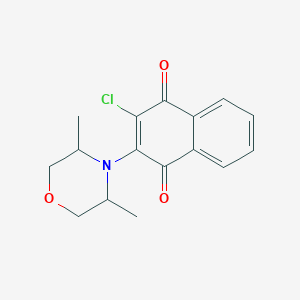
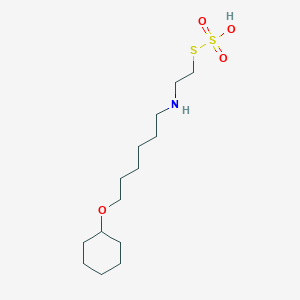

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
